Suzuki–Miyaura Coupling Yield: 2‑Fluoro‑4‑cyano Substrate Outperforms 3‑Fluoro‑4‑cyano Analog in Pinacol Ester Formation
In a Pd(dppf)Cl₂‑catalyzed borylation with bis(pinacolato)diboron, 4‑bromo‑3‑fluorobenzonitrile (precursor to the 2‑fluoro‑4‑cyano isomer) delivers the pinacol ester in 98% isolated yield. The corresponding 3‑fluoro‑4‑cyano isomer (from 4‑bromo‑2‑fluorobenzonitrile) is reported to give lower yields under analogous conditions, typically 53–78% depending on the halide employed . This 20–45% yield advantage reflects the reduced steric hindrance around the boronic acid when fluorine is ortho rather than meta to the nitrile, facilitating transmetallation.
| Evidence Dimension | Isolated yield of pinacol ester via Pd‑catalyzed borylation |
|---|---|
| Target Compound Data | 98% yield (pinacol ester of 2-fluoro-4-cyano isomer) |
| Comparator Or Baseline | 53–78% yield for pinacol ester of 3-fluoro-4-cyano isomer (estimated from synthesis of 4-cyano-3-fluorophenylboronic acid) |
| Quantified Difference | 20–45 percentage-point yield advantage for the 2-fluoro-4-cyano isomer |
| Conditions | Pd(dppf)Cl₂, KOAc, 1,4-dioxane, 110 °C, N₂ atmosphere, 1–2 h; bis(pinacolato)diboron as boron source |
Why This Matters
Higher borylation yield directly reduces procurement cost per mole of active boronic acid and simplifies purification, making the 2-fluoro-4-cyano isomer the more economical choice for large-scale Suzuki coupling campaigns.
